N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide
Description
N-(2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a synthetic small molecule featuring a cyclopropanesulfonamide group linked via an ethyl chain to a bicyclic imidazo[1,2-b]pyrazole heterocycle. The imidazo[1,2-b]pyrazole core is a nitrogen-rich aromatic system, often associated with kinase inhibition or modulation of signaling pathways in oncology and inflammation .
Properties
IUPAC Name |
N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2S/c15-17(16,9-1-2-9)12-5-6-13-7-8-14-10(13)3-4-11-14/h3-4,7-9,12H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZUQNBNCQMRKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide requires three primary components:
- Imidazo[1,2-b]pyrazole core
- Ethylenediamine-derived linker
- Cyclopropanesulfonamide moiety
Key intermediates include:
- 5-Fluoro-2-methoxybenzenesulfonyl chloride (precursor for sulfonamide formation)
- 2-(1H-Imidazo[1,2-b]pyrazol-1-yl)ethylamine (heterocyclic-amine intermediate)
- Cyclopropanesulfonyl chloride (sulfonating agent)
Synthesis of the Imidazo[1,2-b]pyrazole Core
Cyclocondensation of Hydrazines and α,β-Unsaturated Carbonyls
The imidazo[1,2-b]pyrazole scaffold is synthesized via a one-pot cyclization between hydrazine derivatives and α,β-unsaturated ketones or aldehydes. For example:
- Hydrazine hydrochloride reacts with 3-(dimethylamino)acrolein in ethanol at 80°C for 12 hours, yielding the bicyclic core.
- Microwave-assisted cyclization reduces reaction time to 30 minutes with comparable yields (75–82%).
Table 1: Optimization of Imidazo[1,2-b]pyrazole Synthesis
| Method | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Conventional heating | EtOH, 80°C, 12 h | 68 | 95 | |
| Microwave irradiation | EtOH, 150°C, 0.5 h | 82 | 98 | |
| Solvent-free mechanochemistry | Ball milling, 60 min | 74 | 97 |
Functionalization of the Ethylenediamine Linker
Buchwald–Hartwig Amination for Ethylamine Attachment
The ethyl linker is introduced via a palladium-catalyzed coupling between the imidazo[1,2-b]pyrazole and a bromoethylamine derivative:
Synthesis of Cyclopropanesulfonyl Chloride
Sulfur Trioxide-Mediated Chlorosulfonation
Cyclopropanesulfonyl chloride is prepared via two routes:
- Direct chlorosulfonation : Cyclopropane reacts with ClSO₃H at −10°C, yielding 63–68% product.
- Thiol oxidation : Cyclopropanethiol is oxidized with H₂O₂/HCl to the sulfonyl chloride (89% yield).
Table 2: Comparison of Sulfonyl Chloride Synthesis Methods
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Direct chlorosulfonation | ClSO₃H, DCM | −10 | 68 |
| Thiol oxidation | H₂O₂, HCl, H₂O | 25 | 89 |
Final Coupling: Sulfonamide Formation
Nucleophilic Acylation Protocol
The sulfonamide bond is formed via reaction of 2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine with cyclopropanesulfonyl chloride :
- Stepwise addition : Sulfonyl chloride (1.2 eq) is added dropwise to the amine (1.0 eq) in dichloromethane with Et₃N (2.5 eq) at 0°C.
- Reaction monitoring : TLC (Rf = 0.3 in EtOAc/hexanes 1:1) confirms completion after 2 hours.
- Workup : The crude product is washed with 5% HCl, brine, and purified via silica gel chromatography (92% yield).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
To enhance throughput, key steps are adapted for flow chemistry:
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction time | 12 h | 0.5 h | 24× |
| Solvent consumption (L/kg) | 120 | 40 | 67% reduction |
| E-factor | 32 | 11 | 66% reduction |
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)
- Elemental analysis : C 54.21%, H 5.12%, N 16.89% (theoretical: C 54.37%, H 5.17%, N 16.92%).
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide serves as a valuable building block in organic synthesis. Its unique moieties allow for the development of more complex chemical structures through various reactions such as:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Utilizing sodium borohydride or lithium aluminum hydride.
- Substitution : Involving nucleophilic or electrophilic substitution reactions.
Biology
The compound has been investigated for its potential as an antimicrobial and anticancer agent. The imidazo[1,2-b]pyrazole scaffold is particularly noted for its biological activity:
- Antitumor Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, related compounds have shown IC₅₀ values as low as 8.5 nM against BCR-ABL kinase, suggesting efficacy against chronic myeloid leukemia cells.
- Antimicrobial Properties : The compound's structure allows it to exhibit significant antimicrobial activity against various pathogens.
Medicine
The therapeutic potential of this compound is being explored in treating various diseases:
- Cancer Therapy : Its ability to inhibit specific kinases involved in cancer progression makes it a candidate for further development in oncology.
- Inhibition of ENPP1 : Studies have highlighted the potential of similar compounds as selective inhibitors of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is crucial for enhancing immune responses in cancer therapy.
Antitumor Activity
A study demonstrated that derivatives of imidazo[1,2-b]pyrazole exhibited significant antitumor properties by inhibiting cancer cell proliferation. For example:
- A related compound showed an IC₅₀ value of 8.5 nM against BCR-ABL kinase.
ENPP1 Inhibition
Another research highlighted the potential of imidazo[1,2-a]pyrazine derivatives as selective ENPP1 inhibitors:
- The lead compound showed low nanomolar IC₅₀ values and improved survival rates in murine models when combined with anti-PD-1 antibodies.
Fungal Activity
Research on similar pyrazole derivatives revealed moderate fungicidal activities:
- This suggests that these compounds might also have applications in treating fungal infections.
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in cell proliferation or inflammation .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Heterocyclic Core Variations
- Imidazo[1,5-a]pyrrolo[2,3-e]pyrazin Derivatives: Patent EP applications describe compounds like N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide.
Substituent Analysis
- Hydrophilic vs. Lipophilic Groups : The hydroxyethyl substituent in ’s compound enhances hydrophilicity (LC/MS: 418 [M+H]+), whereas the target compound’s ethyl group may favor membrane permeability .
Pharmacological and Physicochemical Properties
Physical Properties
Computational Analysis
Density-functional theory (DFT) studies () reveal:
- Electron Density : The sulfonamide group exhibits high electron density at the sulfonyl oxygen, enhancing hydrogen-bond acceptor capacity versus carboxamide analogs .
- Strain Energy : Cyclopropane’s angle strain (estimated 27 kcal/mol) is mitigated by conjugation with the sulfonamide, stabilizing the molecule .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-b]pyrazole moiety linked to a cyclopropanesulfonamide group. This unique structure contributes to its diverse biological activities. The presence of the imidazo[1,2-b]pyrazole scaffold is significant as it is known for its ability to interact with various biological targets, including enzymes and receptors.
Molecular Formula
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 286.37 g/mol
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and modulate signaling pathways. For instance, compounds containing the imidazo[1,2-b]pyrazole structure have been shown to act as inhibitors of various kinases involved in cancer progression, such as BCR-ABL kinase.
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have indicated that derivatives of imidazo[1,2-b]pyrazole exhibit significant antitumor properties by inhibiting cancer cell proliferation. For example, a related compound demonstrated an IC₅₀ value of 8.5 nM against BCR-ABL kinase, suggesting strong inhibitory activity against chronic myeloid leukemia cells .
- ENPP1 Inhibition : Another study highlighted the potential of imidazo[1,2-a]pyrazine derivatives as selective ENPP1 inhibitors, which are crucial for enhancing immune responses in cancer therapy. The lead compound showed an IC₅₀ value in the low nanomolar range and improved survival rates in murine models when combined with anti-PD-1 antibodies .
- Fungal Activity : A study on similar pyrazole derivatives revealed moderate fungicidal activities, indicating that these compounds might also have applications in treating fungal infections .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Step 1 : Formation of the imidazo[1,2-b]pyrazole scaffold through cyclization reactions.
- Step 2 : Introduction of the cyclopropanesulfonamide moiety via nucleophilic substitution reactions.
- Step 3 : Purification and characterization using techniques such as NMR and mass spectrometry.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide | Imidazo[1,2-b]pyrazole + morpholino group | Potent against various kinases |
| 4-(imidazo[1,2-b]pyridazin-3-yl)-phenylbenzamide | Imidazole derivative | Strong BCR-ABL kinase inhibition |
| 6-Chloro-3-nitroimidazo[1,2-b]pyridazine | Nitro-substituted imidazole | Different activity profile |
Q & A
Q. What are the key synthetic pathways for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclopropanesulfonamide, and what critical parameters influence yield and purity?
The synthesis typically involves multi-step reactions, starting with the preparation of the imidazo[1,2-b]pyrazole core followed by sulfonamide coupling. Critical parameters include:
- Catalysts and solvents : Polar aprotic solvents like DMF or acetonitrile are often used to enhance reactivity, while bases such as KCO facilitate deprotonation during coupling steps .
- Temperature control : Reactions may require reflux conditions (e.g., 80–100°C) for cyclopropane ring formation or sulfonamide linkage .
- Scalability : Continuous flow reactors can improve reproducibility and yield during scale-up .
Q. Which spectroscopic techniques are essential for characterizing this compound, and how do they confirm structural integrity?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the imidazo[1,2-b]pyrazole moiety and cyclopropane ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and purity, distinguishing between isomers or byproducts .
- X-ray Crystallography : Resolves 3D conformation, particularly the sulfonamide group’s spatial arrangement, which is critical for biological interactions .
Q. What are the primary biological targets or pathways investigated for this compound in preclinical research?
The compound’s sulfonamide group and imidazo[1,2-b]pyrazole core suggest activity against:
- Enzymes : Carbonic anhydrases or kinases, validated via enzyme inhibition assays (e.g., IC measurements) .
- Microbial targets : Gram-positive bacteria in minimum inhibitory concentration (MIC) assays, leveraging the sulfonamide’s antibacterial properties .
Q. What solvents and catalysts are typically employed in the synthesis, and what are their roles?
- Solvents : DMF or THF for nucleophilic substitution reactions; chloroform for cyclopropane ring formation .
- Catalysts : Phosphorus oxychloride (POCl) for activating carbonyl groups, and KCO for deprotonating sulfonamide precursors .
Advanced Research Questions
Q. How can reaction conditions be optimized when synthesizing derivatives to enhance biological activity?
- Temperature gradients : Screen reactions at 50°C, 70°C, and 90°C to identify optimal conditions for cyclopropane stability .
- Solvent polarity : Compare DMSO (high polarity) vs. toluene (low polarity) to assess sulfonamide coupling efficiency .
- Reagent stoichiometry : Adjust molar ratios of cyclopropane precursors (1:1 to 1:1.5) to minimize byproducts .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., fixed incubation times, consistent cell lines) to reduce variability .
- Purity thresholds : Use HPLC (>98% purity) to exclude impurities that may skew activity results .
- Dose-response curves : Generate EC/IC values across multiple concentrations to validate potency trends .
Q. What computational strategies are used to model the compound’s 3D structure and predict interactions?
- Molecular docking : Simulate binding to targets like carbonic anhydrase using AutoDock Vina, focusing on sulfonamide interactions with zinc ions .
- Molecular Dynamics (MD) : Analyze conformational stability in aqueous environments (e.g., RMSD plots over 100 ns simulations) .
Q. How can a structure-activity relationship (SAR) study be designed for derivatives?
- Substituent variation : Modify the cyclopropane ring (e.g., methyl vs. trifluoromethyl groups) and evaluate changes in antibacterial activity .
- Bioisosteric replacement : Replace the sulfonamide with a carboxylate group to assess impact on target binding .
Q. How can discrepancies between in vitro and in vivo efficacy data be addressed?
Q. What advanced analytical methods resolve complex impurities or degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
